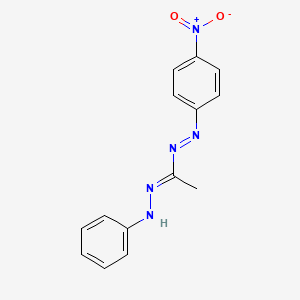

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

Overview

Description

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan, also known as 4-NPMF, is a chemical compound related to formazan that is used in a variety of scientific research applications. It is a yellow-orange crystalline solid with a melting point of 140-141°C and a molecular weight of 215.2 g/mol. 4-NPMF has been used in studies to investigate the biochemical and physiological effects of various compounds, as well as in laboratory experiments.

Scientific Research Applications

-

Catalytic Reduction of 4-Nitrophenol

- Field : Nanostructured Materials Research

- Application Summary : The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

- Methods : The reduction of 4-NP is performed in the presence of reducing agents and various nanostructured materials (NMs). These NMs can have various shapes such as clusters, spheres, fibers, rods, plates, cubes, and network structures .

- Results : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .

-

Synthesis of Chalcones

- Field : Organic Synthesis

- Application Summary : Compounds containing chalcone skeletons display a variety of pharmacological properties and have been developed for the treatment of various disorders . They have also been used as food additives and in the production of cosmetic formulations .

- Methods : Chalcones are synthesized by Claisen–Schmidt condensation, which involves a cross Aldol reaction of aldehydes and ketones in the presence of an acidic or basic catalyst followed by the elimination of water .

- Results : (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was synthesized in excellent yield in a single step .

-

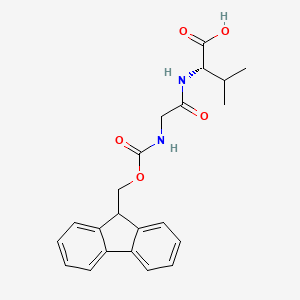

Synthesis of Peptides, Amides, and Esters

- Field : Biochemical and Physiological Phenomena Research

- Application Summary : 4-Nitrophenyl chloroformate is a versatile reagent that has found extensive use in various applications, including the synthesis of peptides, amides, and esters .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Paracetamol

- Field : Pharmaceutical Chemistry

- Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol . Paracetamol, also known as acetaminophen, is a common over-the-counter medication used to relieve pain and reduce fever .

- Methods : 4-Nitrophenol is reduced to 4-aminophenol, then acetylated with acetic anhydride .

- Results : The result is the production of paracetamol, a widely used analgesic and antipyretic drug .

-

Preparation of Phenetidine and Acetophenetidine

- Field : Organic Chemistry

- Application Summary : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine . These compounds have been used as indicators and raw materials for fungicides .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthesis of 1-Alkyl-4-Formyl-1,2,3-triazoles

- Field : Organic Chemistry

- Application Summary : 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles . These compounds have been prepared as intermediates in the synthesis of anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .

- Methods : A one-step multigram scale synthesis of FNPT is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Antiviral Activity of Indole Derivatives

- Field : Pharmacology

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Cytotoxic Activity of Indole Derivatives

- Field : Pharmacology

- Application Summary : 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

properties

IUPAC Name |

N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3/b15-11+,18-16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIGZTOTTOEVNT-DNTUAUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC=C1)/N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan | |

CAS RN |

68420-26-8 | |

| Record name | NSC156537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

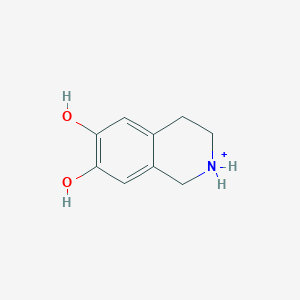

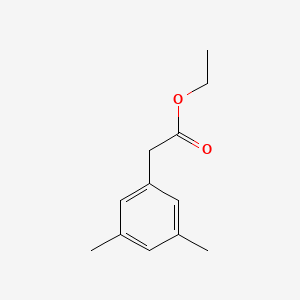

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)